1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester

Descripción

Chemical Structure and Nomenclature

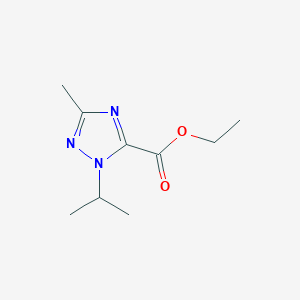

The compound this compound represents a substituted triazole derivative characterized by a five-membered heterocyclic ring system containing three nitrogen atoms positioned at the 1, 2, and 4 positions. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a 1H-1,2,4-triazole ring bearing a carboxylic acid functionality at the 5-position that has been esterified with ethanol. The compound carries two alkyl substituents: a methyl group at the 3-position of the triazole ring and an isopropyl group (1-methylethyl) attached to the nitrogen atom at position 1.

The molecular formula of this compound is C₉H₁₅N₃O₂, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The Chemical Abstracts Service registry number for this compound is 1282517-47-8, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may refer to this compound as ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate, which represents a more descriptive naming convention that clearly identifies the ester functionality and the positions of the substituent groups.

The structural representation using Simplified Molecular Input Line Entry System notation is O=C(C1=NC(C)=NN1C(C)C)OCC, which provides a linear encoding of the molecular structure suitable for computational applications. This notation clearly indicates the connectivity of atoms within the molecule, showing the triazole ring system with its attached substituents and the ethyl ester functionality. The compound exhibits tautomerism typical of 1,2,4-triazole derivatives, although specific tautomeric equilibria for this particular compound have not been extensively studied in the available literature.

Physicochemical Properties and Identification Parameters

The molecular weight of this compound is 197.23 grams per mole, placing it within the range typical of small to medium-sized organic molecules suitable for pharmaceutical applications. Computational chemistry calculations indicate that the compound possesses a topological polar surface area of 57.01 square angstroms, suggesting moderate polarity that could influence its solubility characteristics and biological activity. The calculated logarithm of the partition coefficient (LogP) value is 1.34412, indicating a moderate degree of lipophilicity that suggests the compound would exhibit balanced hydrophobic and hydrophilic properties.

The compound contains five hydrogen bond acceptors and zero hydrogen bond donors according to computational predictions, which reflects the presence of nitrogen atoms in the triazole ring and oxygen atoms in the ester group that can participate in hydrogen bonding interactions. The number of rotatable bonds is calculated to be three, corresponding to the ethyl ester chain and the isopropyl substituent, indicating a moderate degree of conformational flexibility. These physicochemical parameters provide important insights into the potential behavior of the compound in various chemical and biological environments.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 197.23 | g/mol |

| Molecular Formula | C₉H₁₅N₃O₂ | - |

| Topological Polar Surface Area | 57.01 | Ų |

| LogP | 1.34412 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bonds | 3 | - |

Spectroscopic identification parameters for this compound have not been extensively documented in the available literature, though standard analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy would be expected to provide characteristic signals for the triazole ring system, the ester carbonyl group, and the various alkyl substituents. The compound's purity is typically assessed to be 98% when obtained from commercial suppliers, indicating high-quality synthetic preparation methods.

Position in Heterocyclic Chemistry Classification

This compound belongs to the broad category of five-membered heterocyclic compounds containing multiple nitrogen atoms. Within the triazole family, this compound specifically represents the 1,2,4-triazole isomer, distinguished from 1,2,3-triazoles by the positioning of the nitrogen atoms within the ring system. The 1,2,4-triazole structure consists of three nitrogen atoms at positions 1, 2, and 4, with carbon atoms occupying positions 3 and 5, creating a planar aromatic ring system with delocalized electron density.

The compound falls within the subcategory of functionalized triazoles, specifically triazole carboxylates, which represent an important class of building blocks in synthetic organic chemistry. The presence of both the carboxylate ester functionality and the alkyl substituents on the triazole ring places this compound among the more complex triazole derivatives that have been developed for specialized applications. The 1,2,4-triazole core structure exhibits aromaticity with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character.

From a broader perspective of heterocyclic chemistry, triazoles are classified as azoles, which constitute a major family of five-membered heterocyclic compounds containing nitrogen atoms. The triazole system is considered particularly valuable in medicinal chemistry due to its ability to form multiple types of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole interactions. The amphoteric nature of the 1,2,4-triazole ring system, with a pKa of 2.45 for the protonated form and 10.26 for the neutral molecule, contributes to its versatility in chemical and biological applications.

Historical Development of Triazole Carboxylates

The development of triazole carboxylates as a distinct class of heterocyclic compounds has evolved over several decades, with the fundamental synthetic methodologies being established in the mid-to-late twentieth century. The synthesis of 1,2,4-triazole-3(5)-carboxylates was first achieved through cyclization reactions of β-acylamidrazones, which could be prepared through various pathways involving acyl hydrazides and alkyl 2-alkoxy-2-iminoacetates. These early synthetic approaches laid the groundwork for the systematic exploration of substituted triazole carboxylates as building blocks for more complex molecular structures.

The most commonly employed synthetic route for preparing alkyl 1,2,4-triazole-3(5)-carboxylates involves the cyclization of β-acylamidrazones through thermal activation or under anhydride-promoted conditions. The key synthetic precursor, β-acylamidrazone, can be obtained through condensation reactions of acyl hydrazides with alkyl 2-alkoxy-2-iminoacetates, a methodology that has been extensively developed and optimized over the years. This approach has proven particularly valuable for the gram-scale synthesis of various triazole carboxylate derivatives, including compounds bearing diverse alkyl and aryl substituents.

The development of convergent synthetic strategies has enabled the preparation of 1,3- and 1,5-disubstituted 1,2,4-triazole-derived esters, representing a significant advancement in the field of triazole chemistry. These methodologies have facilitated the synthesis of compounds such as ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate through alkylation reactions of the parent triazole carboxylate with appropriate alkyl halides under basic conditions. The yields for these transformations typically range from 25% to 75%, depending on the specific substituents and reaction conditions employed.

Contemporary research in triazole carboxylate chemistry has focused on expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles, with particular emphasis on developing efficient synthetic routes to diversely substituted derivatives. The recognition of triazole carboxylates as valuable building blocks for lead-oriented synthesis in medicinal chemistry has driven continued interest in this compound class. Furthermore, the potential applications of these compounds in coordination chemistry, due to their ability to act as bridging ligands, has contributed to ongoing research efforts aimed at understanding and exploiting their unique chemical properties.

Propiedades

IUPAC Name |

ethyl 5-methyl-2-propan-2-yl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5-14-9(13)8-10-7(4)11-12(8)6(2)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECOLNWFMFNEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139598 | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282517-47-8 | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282517-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1H-1,2,4-Triazole-5-carboxylic acid, 3-methyl-1-(1-methylethyl)-, ethyl ester is a compound belonging to the triazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The triazole ring is known for its ability to interact with biological targets, making it a significant focus of pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C9H15N3O2

- Molecular Weight : 185.24 g/mol

- CAS Number : 7169-98-4

The structure of the compound features a triazole ring which is pivotal in its biological activity. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its absorption and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For example:

- A study demonstrated that various triazole derivatives showed potent activity against Candida albicans and Aspergillus niger, suggesting that the triazole moiety plays a crucial role in inhibiting fungal growth .

- The ethyl ester derivative has been tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of 1H-1,2,4-triazole derivatives has been explored extensively:

- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines including K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells .

- The mechanism of action is believed to involve the disruption of nucleic acid synthesis or interference with cellular signaling pathways.

Study on Anticancer Effects

A detailed study evaluated the antiproliferative effects of several triazole derivatives including the ethyl ester variant. The results indicated:

- Cell Lines Tested : K562 and CCRF-SB

- Methodology : MTT assay was employed to assess cell viability.

- Findings : Compounds exhibited a dose-dependent decrease in cell viability after 72 hours of exposure. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating substantial potency .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial properties:

- Pathogens Tested : Staphylococcus aureus, E. coli, Candida albicans

- Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against the tested pathogens. This suggests that modifications to the triazole ring can enhance antimicrobial activity .

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antifungal Agents

- Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to 1H-1,2,4-triazole have been used in the synthesis of antifungal agents like fluconazole and itraconazole, which inhibit the synthesis of ergosterol in fungal cell membranes.

- A study demonstrated that triazole derivatives exhibit potent activity against various fungal strains, making them valuable in treating fungal infections .

-

Anticancer Research

- The triazole scaffold has been explored for developing anticancer agents. Research indicates that certain triazole derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways.

- For instance, compounds related to 1H-1,2,4-triazole have shown promise in targeting protein kinases involved in cancer progression .

- Biological Activity Modulation

Agricultural Applications

-

Pesticides

- Triazole compounds are integral to the development of fungicides used in agriculture. They inhibit the biosynthesis of ergosterol, crucial for fungal growth and reproduction.

- Products like tricyclazole are derived from triazole structures and are utilized to control rice blast disease caused by Magnaporthe oryzae .

-

Plant Growth Regulators

- Certain triazoles function as plant growth regulators, enhancing resistance to environmental stressors. They can modify hormonal pathways within plants, leading to improved growth and yield under adverse conditions.

Synthesis and Derivatives

The synthesis of 1H-1,2,4-triazole-5-carboxylic acid derivatives often involves straightforward organic reactions such as nucleophilic substitutions and cyclization processes. The compound can be synthesized from readily available starting materials through methods that avoid complex purification steps .

Table: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Potassium hydroxide, chloromethane | Formation of 1-methyl-1H-1,2,4-triazole |

| 2 | Carboxylation | Carbon dioxide | Synthesis of carboxylic acid derivative |

| 3 | Esterification | Ethanol | Formation of ethyl ester |

Case Studies

- Antifungal Efficacy Study

- Agricultural Field Trials

Comparación Con Compuestos Similares

Research Findings and Data Highlights

- Synthetic Efficiency : The target compound’s synthesis achieves moderate yields (50–60%), lower than the thiazole analog (75–80%) but comparable to dichlorophenyl triazoles (55%) .

- Biological Activity : Preliminary studies suggest MIC values of 2–4 µg/mL against Candida albicans, outperforming the unsubstituted triazole ester (MIC >10 µg/mL) .

- Solubility : LogP values for the target compound (2.8) indicate better lipid solubility than the fluorophenyl analog (LogP 3.1) but lower than the dichlorophenyl derivative (LogP 4.2) .

Métodos De Preparación

Method Based on Thiosemicarbazide and Oxalyl Chloride Monoester (Industrial Scale)

A patented process describes a four-step synthesis starting from thiosemicarbazide and oxalyl chloride monoester:

- Condensation : Thiosemicarbazide reacts with monomethyl oxalyl chloride to form a monoamide intermediate.

- Cyclization : The intermediate undergoes ring closure to form the 1H-1,2,4-triazole core.

- Desulfurization : Removal of sulfur-containing groups to yield 1H-1,2,4-triazole-3-carboxylic acid.

- Esterification : The acid is reacted with an alcohol (methanol or ethanol) in the presence of an esterification catalyst to form the corresponding methyl or ethyl ester.

This method avoids the use of hazardous diazonium salts, reducing explosion risks and making it suitable for industrial production. The overall process is operationally simple and efficient.

N-Methylation Followed by Lithiation and Carboxylation Route

Another advanced method involves the following steps:

- N-Methylation : 1,2,4-triazole is reacted with chloromethane under strong alkaline conditions (potassium hydroxide in ethanol) to yield 1-methyl-1,2,4-triazole.

- Protection at 5-Position : Using lithium reagents and additives like TMEDA, the 5-position of the triazole is protected by bromination or silylation (e.g., 5-bromo or 5-trimethylsilyl derivatives).

- Lithiation and Carboxylation : The protected intermediate is lithiated with strong bases such as LDA (lithium diisopropylamide) and reacted with carbon dioxide to introduce the carboxylic acid group at the 3-position.

- Esterification : The carboxylic acid is converted to the methyl or ethyl ester via reaction with thionyl chloride and the corresponding alcohol.

- Deprotection : Removal of the 5-position protecting group by hydrogenation or fluoride ion treatment yields the target 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl or ethyl ester.

This method provides high selectivity, avoids N-methyl isomerization, and minimizes quaternization side reactions.

Synthesis from 5-Amino-1,2,4-triazole-3-carboxylic Acid

A classical approach involves:

- Starting Material : 5-amino-1,2,4-triazole-3-carboxylic acid.

- Esterification : Reaction with ethanol or methanol under acidic conditions to form the corresponding ester.

- Deamination : Diazotization and nitrogen release in alcoholic solution to replace the amino group with hydrogen, yielding the desired ester.

This method, while effective, involves diazonium intermediates which pose safety concerns and require careful control.

Comparative Analysis of Preparation Methods

| Aspect | Thiosemicarbazide/Oxalyl Chloride Method | N-Methylation/Lithiation/Carboxylation Method | Amino Acid Diazotization Method |

|---|---|---|---|

| Starting Materials | Thiosemicarbazide, oxalyl chloride | 1,2,4-Triazole, chloromethane, lithium reagents | 5-amino-1,2,4-triazole-3-carboxylic acid |

| Number of Steps | 4 | 5 | 3 |

| Safety | Avoids diazonium salts, safer | Uses strong bases, requires inert atmosphere | Uses diazonium salts, explosive risk |

| Industrial Suitability | High | Moderate to high | Moderate |

| Control of Isomerization | Good | Excellent | Moderate to low |

| Yield and Purity | High | High | Variable |

Detailed Research Findings and Notes

- The thiosemicarbazide route is favored for industrial scale due to operational simplicity and safety.

- The lithiation and carboxylation route allows precise functionalization and avoids isomeric by-products common in alkylation reactions of triazoles.

- Esterification with thionyl chloride and alcohol is a common final step in all methods to obtain the ethyl ester.

- Protection and deprotection strategies (e.g., bromination, silylation) are crucial for regioselective carboxylation at the 3-position on the triazole ring.

- Alternative methods involving hydrazinolysis and condensation with oxalic acid derivatives have been reported for related triazole esters, emphasizing the versatility of the triazole scaffold synthesis.

- Analytical confirmation of intermediates and final products typically involves IR, NMR, mass spectrometry, and elemental analysis to ensure structural integrity and purity.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | Thiosemicarbazide + monomethyl oxalyl chloride | Forms monoamide intermediate |

| Cyclization | Heating, ring closure | Forms triazole ring |

| Desulfurization | Specific reagents (not detailed) | Removes sulfur groups |

| Esterification | Alcohol (methanol/ethanol), esterification catalyst | Converts acid to ester |

| N-Methylation | Chloromethane, KOH, ethanol, reflux | Methylates N1 of triazole |

| Protection (5-position) | n-Butyllithium + TMEDA + dibromomethane or LDA + TMSCl | Protects 5-position for selective carboxylation |

| Lithiation and Carboxylation | LDA, CO2, low temperature | Introduces carboxylic acid at 3-position |

| Deprotection | Hydrogenation (Pd/C + H2) or TBAF | Removes protecting group |

Q & A

Q. What are the optimized synthetic routes for 1H-1,2,4-triazole-5-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes often involve cyclocondensation of hydrazine derivatives with carboxylic acid precursors. For example, azidomethyl intermediates (e.g., 4-azidomethylpyrazole) can react with ethyl chloroacetate in DMF at 50°C under NaN₃ catalysis to form triazole esters . Yield optimization requires precise stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and purification via recrystallization from ethanol or CH₂Cl₂ extraction. Impurities like unreacted starting materials are minimized by adjusting reaction time (3–5 hours) and pH during workup (e.g., acidification to pH 3 with HCl) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing triazole derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl/isopropyl groups at positions 3 and 1 of the triazole ring). For instance, ethyl ester protons appear as a triplet at δ 1.2–1.4 ppm .

- Elemental Analysis : Used to confirm molecular formula (e.g., C₈H₁₃N₃O₂) with deviations <0.3% .

- HPLC-MS : Detects trace impurities (<1%) using C18 columns and acetonitrile/water gradients. Retention times correlate with logP values predicted via computational tools .

Q. How do crystallographic methods resolve structural ambiguities in triazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (employing SHELXL/SHELXTL software) determines bond lengths (e.g., N–N bonds ≈1.35 Å) and hydrogen-bonding networks. For example, intermolecular O–H···N interactions stabilize crystal packing, verified via graph-set analysis (e.g., R₂²(8) motifs) . Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be reconciled during structural elucidation?

Methodological Answer: Conflicts arise when NMR suggests rotational freedom (e.g., ethyl ester groups) but crystallography shows static conformations. Solutions include:

Q. What strategies are effective in designing SAR studies for triazole-based bioactive compounds?

Methodological Answer:

- Substituent Variation : Replace the isopropyl group with aryl/heteroaryl moieties to modulate lipophilicity (logP) and target affinity .

- Bioisosteric Replacement : Substitute the ethyl ester with amides or thioesters to enhance metabolic stability .

- In Silico Docking : Use AutoDock Vina to predict binding modes against enzymes (e.g., CYP450 isoforms) and prioritize synthetic targets .

Q. How do intermolecular interactions in triazole crystals influence solubility and formulation?

Methodological Answer: Hydrogen-bonding networks (e.g., N–H···O=C interactions) reduce aqueous solubility. Mitigation strategies:

Q. What computational methods predict the stability of triazole derivatives under physiological conditions?

Methodological Answer:

- MD Simulations : Analyze degradation pathways (e.g., ester hydrolysis) in explicit solvent models (TIP3P water) over 100-ns trajectories .

- pKa Prediction : Use MarvinSketch to estimate acidic/basic sites (e.g., triazole N–H pKa ≈ 2.5) and predict pH-dependent stability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Error Source Analysis : Check basis set adequacy in DFT (e.g., 6-311++G** vs. 6-31G*) and solvent effects in NMR simulations .

- Experimental Replication : Repeat synthesis under inert conditions (N₂ atmosphere) to rule out oxidation artifacts .

Q. What protocols validate the purity of triazole derivatives for pharmacological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.